sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate
CAS No.: 1006036-88-9
Cat. No.: VC0001430
Molecular Formula: C25H21F3NNaO3S
Molecular Weight: 495.5 g/mol
* For research use only. Not for human or veterinary use.
![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate - 1006036-88-9](/images/no_structure.jpg)
CAS No. | 1006036-88-9 |
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Molecular Formula | C25H21F3NNaO3S |
Molecular Weight | 495.5 g/mol |
IUPAC Name | sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate |
Standard InChI | InChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1 |
Standard InChI Key | RQRUUNKVGDVBFV-UHFFFAOYSA-M |
SMILES | CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+] |
Canonical SMILES | CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+] |
Chemical Structure and Physicochemical Properties
The compound’s structure (C₂₅H₂₁F₃NNaO₃S, molar mass 495.49 g/mol) features:
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Thiophene ring: Substituted with 2,5-dimethyl groups and a 4-(trifluoromethyl)benzyl moiety at the 4-position.
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Cyclopropyl bridge: Connects the thiophene carbonyl group to the benzoate anion via an amide linkage.
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Sodium counterion: Enhances aqueous solubility, critical for bioavailability .
Key physicochemical properties include:
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Solubility: Stable in dimethyl sulfoxide (DMSO) but hygroscopic, requiring storage at -20°C under desiccation .
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Stereochemistry: The (S)-configuration at the cyclopropane-carbonyl interface is essential for EP4 binding affinity .
Synthesis and Optimization
The synthesis of MK-2894 involves a multi-step process:
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Thiophene core formation: Friedel-Crafts acylation of 2,5-dimethylthiophene introduces the trifluoromethylbenzyl group .
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Amide coupling: Reaction with 1-aminocyclopropanecarboxylic acid derivatives under peptide coupling conditions .
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Benzoate functionalization: Ester hydrolysis followed by sodium salt formation .
Optimization focused on improving selectivity over other prostaglandin receptors (EP1–EP3). Structural analogs with modified aryl groups (e.g., nitro or cyano substituents) showed reduced potency, underscoring the importance of the trifluoromethylbenzyl motif .
Mechanism of Action and Pharmacodynamics
MK-2894 antagonizes EP4 receptors (Ki = 0.56 ± 0.1 nM), inhibiting prostaglandin E2 (PGE2)-mediated cAMP accumulation (IC₅₀ = 2.5 ± 0.7 nM) . Key pharmacodynamic insights include:
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Selectivity: >10,000-fold selectivity over EP1, EP2, and EP3 receptors .
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In vivo efficacy: In rat adjuvant-induced arthritis (AIA) models, MK-2894 reduced paw swelling (ED₅₀ = 0.02 mg/kg/day) and pain responses (ED₅₀ = 0.36 mg/kg) .
Parameter | Value | Model | Reference |
---|---|---|---|
EP4 Binding (Ki) | 0.56 ± 0.1 nM | HEK293 cells | |
cAMP Inhibition (IC₅₀) | 2.5 ± 0.7 nM | HEK293-hEP4 | |
Analgesic ED₅₀ | 0.36 mg/kg | Rat AIA model |
Pharmacokinetics and Metabolism
MK-2894 exhibits favorable pharmacokinetics:
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Bioavailability: 89% in rats due to sodium salt formulation enhancing solubility .
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Half-life: 6.2 hours in primates, supporting once-daily dosing .
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Metabolism: Hepatic conjugation with glycine forms hippurate, excreted renally .
Notably, the compound avoids cytochrome P450-mediated metabolism, reducing drug-drug interaction risks .
Comparative Analysis of EP4 Antagonists
Compound | EP4 IC₅₀ (nM) | Selectivity (vs. EP1–3) | Bioavailability |
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MK-2894 | 2.5 | >10,000-fold | 89% (rat) |
ONO-AE3-208 | 13.5 | 500-fold | 45% (rat) |
ER-886046 | 10.2 | 1,000-fold | 62% (mouse) |
Future Directions
Ongoing research aims to:
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